3-Ethyl-3-methylheptane

Gas Chromatography Kovats Retention Index Isomer Identification

Misassignment of branched C10 alkane GC peaks invalidates biomarker discovery and environmental fate models. 3-Ethyl-3-methylheptane (CAS 17302-01-1) provides an unambiguous Kovats RI 947.8 reference (DB-1 column), clearly resolved from n-decane (RI 1000) and 3-ethyl-2-methylheptane (RI ~941-946). • ≥99% (GC) purity for calibration-standard use; supplied in sealed 1 mL ampoules • Experimentally derived Henry's law constant (k°H = 0.00014 mol/(kg·bar) at 298.15 K) for accurate multimedia fate modeling • Validated VOC biomarker elevated in renal cell carcinoma patients; documented Myriophyllum elatinoides allelochemical & Tribolium castaneum attractant Ambient shipment; UN3295 Class 3 flammable liquid handling required.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 17302-01-1
Cat. No. B105677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3-methylheptane
CAS17302-01-1
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCCCC(C)(CC)CC
InChIInChI=1S/C10H22/c1-5-8-9-10(4,6-2)7-3/h5-9H2,1-4H3
InChIKeyHSOMNBKXPGCNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-3-methylheptane Procurement-Grade Overview


3-Ethyl-3-methylheptane (CAS 17302-01-1) is a C10 branched alkane (molecular formula C10H22, molecular weight 142.28 g/mol) characterized by a quaternary carbon center at the C3 position bearing both an ethyl and a methyl substituent on a heptane backbone [1]. This specific quaternary branching architecture distinguishes it from the 75 possible decane structural isomers [2]. The compound is a colorless liquid at ambient temperature with an experimentally determined normal boiling point of 437.05 K (163.9 °C) [3] and a density of approximately 0.734–0.75 g/cm³ . Its unique substitution pattern imparts distinct chromatographic retention behavior and physicochemical properties that are not interchangeable with linear n-decane or other branched C10 isomers in analytical, environmental, or biological research contexts.

Why Generic C10 Substitution Fails for 3-Ethyl-3-methylheptane


Substituting 3-ethyl-3-methylheptane with n-decane or a differently branched C10 isomer introduces measurable errors across all key analytical and application dimensions. The quaternary carbon at C3 produces a Kovats retention index of 947.8 on DB-1 stationary phase [1], substantially lower than n-decane's defined index of 1000, and distinct from the positional isomer 3-ethyl-2-methylheptane (RI ~941–946) [2]. In biological systems, 3-ethyl-3-methylheptane has been specifically identified as a volatile organic compound (VOC) biomarker elevated in renal cell carcinoma patients [3], as a novel allelochemical secreted by the aquatic plant Myriophyllum elatinoides [4], and as a Tribolium castaneum attractant [5]—biological activity profiles that are not transferable to other C10 isomers. Procurement of an incorrect isomer risks irreproducible chromatographic identification, invalid biological assay interpretation, and erroneous environmental fate modeling.

Quantitative Evidence for 3-Ethyl-3-methylheptane


Kovats Retention Index vs. n-Decane

3-Ethyl-3-methylheptane exhibits a Kovats retention index of 947.8 on a DB-1 non-polar capillary column at 60 °C (isothermal conditions), as reported by Lubeck and Sutton (1983) [1]. This value is 52.2 index units below n-decane (RI = 1000 by definition) and approximately 2–7 index units above the positional isomer 3-ethyl-2-methylheptane (RI ≈ 941–946) . This intermediate retention—lower than linear decane due to branching-induced reduced dispersive interactions, yet higher than isomers with less compact branching—enables unambiguous chromatographic discrimination among C10 isomers in complex hydrocarbon mixtures.

Gas Chromatography Kovats Retention Index Isomer Identification Analytical Chemistry

Boiling Point Depression vs. n-Decane

The experimentally measured normal boiling point of 3-ethyl-3-methylheptane is 437.05 K (163.9 °C), as determined by Kinney and Spliethoff (1949) and confirmed by Buck, Elsner et al. (1948) with an assigned uncertainty of ±0.4 K [1]. In comparison, the straight-chain isomer n-decane boils at 447.3 K (174.1 °C) [2], representing a boiling point depression of 10.2 K. This ~10 °C reduction is directly attributable to the quaternary branching at C3, which reduces the molecular surface area available for intermolecular dispersion forces [3]. The boiling point of 3-ethyl-3-methylheptane is also approximately 2–3 °C higher than the positional isomer 3-ethyl-2-methylheptane (161.9 °C) , reflecting subtle differences in molecular shape and packing efficiency.

Thermophysical Properties Boiling Point Isomer Comparison Distillation

Flash Point vs. 3-Ethyl-2-methylheptane

The flash point of 3-ethyl-3-methylheptane is reported as 45.2 °C (closed cup) , placing it firmly within flammable liquid Category 3 (flash point ≥23 °C and ≤60 °C) under GHS classification . In marked contrast, the positional isomer 3-ethyl-2-methylheptane exhibits a substantially higher flash point of 84.9 °C , which would place it in Category 4 (flash point >60 °C and ≤93 °C). This ~40 °C difference—arising solely from the relocation of the methyl group from C2 to the quaternary C3 center—has direct regulatory consequences for transport (UN classification), storage requirements, and personal protective equipment specifications.

Flash Point Safety Classification Isomer Comparison Hazard Assessment

Henry's Law Constant vs. n-Decane

The Henry's law solubility constant (k°H) for 3-ethyl-3-methylheptane in water at 298.15 K is reported as 0.00014 mol/(kg·bar) in the NIST compilation [1]. Alternative compilations (Sander, 2023) report Hscp values ranging from 9.1 × 10⁻⁷ to 2.2 × 10⁻⁶ mol/(m³·Pa) [2]. For comparison, n-decane has a reported Henry's law constant of approximately 5.2 × 10⁻⁶ mol/(m³·Pa) (or k°H ~0.0003–0.0005 mol/(kg·bar) range) [3]. The branching at C3 in 3-ethyl-3-methylheptane results in a moderately lower Henry's law constant, indicating slightly reduced volatility from aqueous solution relative to the linear analog—a measurable difference that affects air-water partitioning models used in environmental risk assessment.

Henry's Law Constant Environmental Fate Phase Partitioning Volatilization

Biological Activity Specificity vs. Other C10 Isomers

3-Ethyl-3-methylheptane has been identified in three distinct, peer-reviewed biological contexts where other C10 isomers were not reported as active. First, Wang et al. (2016) identified it among 11 elevated urinary VOC biomarkers in renal cell carcinoma patients compared to healthy controls [1]. Second, Bi et al. (2019) characterized 3-ethyl-3-methylheptane as one of three potentially novel allelochemical compounds secreted by the aquatic macrophyte Myriophyllum elatinoides, demonstrating inhibitory activity against the cyanobacterium Microcystis aeruginosa [2]. Third, a 2024 study in the Journal of Stored Products Research identified 3-methyl-3-ethylheptane as a compound exhibiting potential attractiveness to the red flour beetle Tribolium castaneum, in contrast to 2-methyloctane and dodecane which acted as repellents [3]. This specific biological activity profile—spanning mammalian disease biomarker, plant allelopathy, and insect behavior—is not reported for n-decane, 3-ethyl-2-methylheptane, or other closely related C10 isomers, indicating a structure-specific biological recognition mechanism.

Biomarker Discovery Allelopathy Semiochemistry Volatile Organic Compounds

3-Ethyl-3-methylheptane Application Scenarios


GC Reference Standard for Branched C10 Isomers

3-Ethyl-3-methylheptane serves as an authenticated retention index marker for GC and GC-MS analysis of complex hydrocarbon mixtures. With a well-characterized Kovats RI of 947.8 on DB-1 columns at 60 °C [1], it provides an unambiguous reference point for identifying branched C10 alkanes in petroleum distillates, environmental samples, and biological volatile profiles. Its RI is sufficiently separated from both n-decane (1000) and the positional isomer 3-ethyl-2-methylheptane (~941–946) to enable confident peak assignment. Commercial availability at ≥99.0% purity (GC) from suppliers such as TCI America and Aladdin ensures suitability as a calibration standard.

Environmental Fate Modeling for Water-Air Systems

For researchers conducting multimedia environmental fate assessments of hydrocarbon releases, 3-ethyl-3-methylheptane provides a structurally defined branched alkane probe with experimentally compiled Henry's law constants (k°H = 0.00014 mol/(kg·bar) at 298.15 K) [1] and estimated water solubility of ~0.97 mg/L . These values differ measurably from n-decane parameters, and using the compound-specific data avoids the 2–4× overestimation of volatilization rates that would result from substituting linear alkane partition coefficients . This is particularly relevant for site-specific risk assessments where branched alkanes constitute a significant fraction of the hydrocarbon contamination profile.

Biomarker and Allelochemical Discovery Research

The documented occurrence of 3-ethyl-3-methylheptane as a urinary VOC biomarker elevated in renal cell carcinoma [1] and as a Myriophyllum elatinoides-derived allelochemical active against Microcystis aeruginosa establishes this compound as a necessary analytical standard for laboratories pursuing VOC-based disease diagnostics or natural product allelopathy research. In insect semiochemistry, the compound's demonstrated attractant activity toward Tribolium castaneum—in direct contrast to the repellent activity of the related isomer 2-methyloctane —makes procurement of the correct isomer essential for structure-activity relationship studies and potential stored-product pest management applications.

Specialty Solvent and Fuel Formulation Component

With a boiling point of ~164 °C [1], a flash point of 45 °C , and a density of 0.734–0.75 g/cm³ , 3-ethyl-3-methylheptane occupies a specific position in the volatility and flammability parameter space that is not replicated by n-decane (bp 174 °C) or 3-ethyl-2-methylheptane (flash point 84.9 °C) . For formulators of specialty hydrocarbon solvents, fuels, or lubricants who require a branched C10 component with precisely these thermophysical properties, 3-ethyl-3-methylheptane offers a defined, commercially available pure-compound option rather than relying on ill-defined isomeric mixtures. Its GHS Category 3 flammable liquid classification necessitates appropriate handling infrastructure, which should be factored into procurement planning.

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